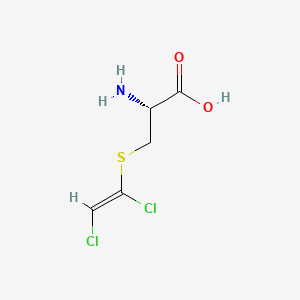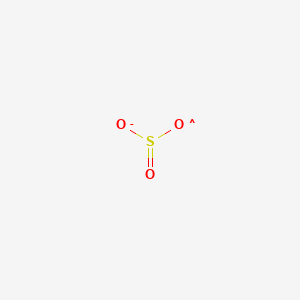
DCVC
Descripción general
Descripción
Synthesis Analysis
The synthesis of DCVC involves specific enzymatic reactions and has been explored through studies aiming at understanding its formation from trichloroethylene. Enantiomers of this compound have been synthesized, indicating the specificity and complexity of the chemical synthesis process involved (Klubes & Schultze, 1963).
Molecular Structure Analysis
This compound's molecular structure has been characterized through various analytical techniques, focusing on its cysteine conjugate nature and the presence of dichlorovinyl groups. These structural features are critical for its biological activity and interaction with cellular components.
Chemical Reactions and Properties
This compound undergoes several chemical reactions, including nonenzymic cleavage catalyzed by proteins, leading to the formation of pyruvate, ammonia, and chloride, alongside a yellow pigment associated with proteins (Anderson & Schultze, 1965). Its reactivity and the formation of toxic metabolites through enzymatic pathways, such as cysteine conjugate β-lyase, highlight its chemical properties and the potential for inducing cellular damage.
Physical Properties Analysis
The physical properties of this compound, such as solubility and stability, contribute to its biological effects and distribution within the body. These properties are influenced by its molecular structure and the presence of reactive groups capable of undergoing various chemical transformations.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards nucleophiles and the formation of thioacylating agents, play a significant role in its toxicological profile. Studies have shown that this compound can be converted to chloroacetic acid and chlorothionoacetic acid, underlining the importance of understanding its chemical behavior in biological systems (Dekant et al., 1988).
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El papel de DCVC en el descubrimiento de fármacos es fundamental debido a su participación en la química covalente dinámica (this compound). La this compound facilita la creación de bibliotecas combinatorias, que son esenciales para identificar nuevos agentes terapéuticos. La naturaleza reversible de los enlaces covalentes formados en this compound permite la síntesis y descomposición rápidas de estructuras moleculares, lo que permite la selección de una amplia gama de compuestos como posibles candidatos a fármacos .
Biotecnología
En biotecnología, this compound se utiliza para el desarrollo de macróciclos 2-D y jaulas moleculares 3-D. Estas estructuras pueden servir como andamios para enzimas, receptores y otras moléculas biológicamente relevantes, mejorando su estabilidad y funcionalidad. Esta aplicación es crucial para el diseño de biosensores y biocatalizadores que requieren una arquitectura molecular precisa .
Separación molecular
This compound contribuye a las tecnologías de separación molecular mediante la formación de enlaces covalentes dinámicos que pueden unir y liberar moléculas selectivamente. Esta propiedad es particularmente útil en la cromatografía y la separación basada en membranas, donde la unión reversible de this compound puede conducir a procesos de purificación más eficientes .
Captación de luz
Los enlaces covalentes reversibles en materiales basados en this compound permiten la construcción de sistemas de captación de luz. Estos sistemas pueden adaptar su estructura en respuesta a diferentes longitudes de onda de luz, lo que los hace adecuados para aplicaciones en conversión de energía solar y terapia fotodinámica .
Ciencias de los materiales
This compound ha encontrado aplicaciones en las ciencias de los materiales, particularmente en la creación de materiales autofabricantes, como polímeros dinámicos y membranas adaptables. Estos materiales pueden exhibir propiedades de autoreparación y degradación controlada, lo que es valioso para desarrollar materiales sostenibles y recubrimientos inteligentes .
Aplicaciones de entrega
La química covalente dinámica, donde this compound juega un papel, se está aplicando cada vez más en los sistemas de entrega. Las reacciones reversibles proporcionan conjugados transitorios fármaco-vector que se forman espontáneamente y se adaptan durante el tráfico, lo que finalmente permite la liberación controlada del fármaco. Esta aplicación es significativa para el desarrollo de mecanismos de entrega no tóxicos y eficientes para los terapéuticos .
Nanotecnología
En nanotecnología, los enlaces covalentes dinámicos de this compound se utilizan para construir estructuras a nanoescala con precisión. Estas estructuras se pueden diseñar para tener propiedades específicas, como conductividad o reactividad, lo que las hace ideales para su uso en electrónica, catálisis y tecnologías de detección .
Síntesis orgánica
This compound también es fundamental en la síntesis orgánica. Las reacciones reversibles en this compound permiten a los químicos construir moléculas complejas con alta especificidad y rendimiento. Este método es particularmente beneficioso para sintetizar moléculas que son difíciles de producir mediante rutas sintéticas tradicionales .
Mecanismo De Acción
Propiedades
IUPAC Name |
(2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1+/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIHCWJOTSJIPQ-AGFFZDDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S/C(=C/Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
627-72-5, 1948-28-3, 1932786-76-9 | |
| Record name | S-(1,2-Dichlorovinyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine, 3-((1,2-dichlorovinyl)thio)-, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(1,2-Dichloroethenyl)-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1932786769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(1,2-DICHLOROETHENYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9M8NNK4D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B1231076.png)




![2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol;propanedioic acid](/img/structure/B1231083.png)
![4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde](/img/structure/B1231085.png)
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide](/img/structure/B1231087.png)



![1-butyl-3-[(E)-(2,5-dimethylphenyl)methylideneamino]thiourea](/img/structure/B1231093.png)
